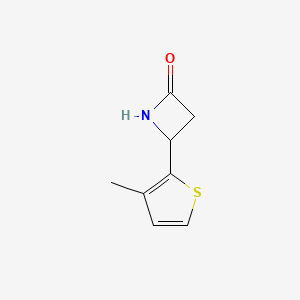

4-(3-Methylthiophen-2-yl)azetidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NOS |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

4-(3-methylthiophen-2-yl)azetidin-2-one |

InChI |

InChI=1S/C8H9NOS/c1-5-2-3-11-8(5)6-4-7(10)9-6/h2-3,6H,4H2,1H3,(H,9,10) |

InChI Key |

IUXHWYSDYANQLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C2CC(=O)N2 |

Origin of Product |

United States |

Research Context and Significance of Thiophene Substituted Azetidin 2 Ones

Historical Evolution of β-Lactam Chemistry and its Broad Impact on Chemical and Medicinal Science

The journey of β-lactam chemistry began with Alexander Fleming's discovery of penicillin in 1928, an event that revolutionized medicine. bepls.comresearchgate.net This discovery unveiled the potent antibacterial properties of the β-lactam ring, a four-membered cyclic amide. The subsequent decades saw the isolation and development of a vast family of β-lactam antibiotics, including cephalosporins and carbapenems, which have become indispensable in treating bacterial infections. researchgate.net The mechanism of action of these antibiotics involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). researchgate.net The profound impact of β-lactams spurred extensive research into their synthesis, reactivity, and biological activities, solidifying their importance in both chemical and medicinal science.

Strategic Importance of the Azetidin-2-one (B1220530) Scaffold in Heterocyclic Chemistry

The azetidin-2-one, or β-lactam, scaffold is a privileged structure in medicinal chemistry. researchgate.net Its inherent ring strain makes it susceptible to nucleophilic attack, a key feature in its antibacterial activity. mdpi.com Beyond its well-established role as an antibiotic, the azetidin-2-one ring has been incorporated into a diverse range of therapeutic agents. researchgate.netresearchgate.net These include cholesterol absorption inhibitors like ezetimibe, as well as compounds with antitubercular, anti-inflammatory, antitumor, and antiviral properties. researchgate.netresearchgate.netnih.gov The versatility of the azetidin-2-one scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacological profile. mdpi.com This adaptability makes it a valuable building block for the synthesis of novel, biologically active compounds. nih.gov

Role of Thiophene (B33073) Moieties in Enhancing Molecular Diversity and Bioactivity

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is another crucial pharmacophore in drug discovery. iipseries.orgnih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, while its unique electronic properties can enhance biological activity. nih.gov Thiophene moieties are present in numerous FDA-approved drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic agents. iipseries.orgnih.gov The incorporation of a thiophene ring into a molecule can increase its metabolic stability, improve its binding affinity to biological targets, and expand its molecular diversity. iipseries.org The strategic fusion of thiophene with other heterocyclic systems has proven to be a successful strategy for developing new drug candidates with enhanced efficacy. iipseries.org

Rationale for Investigating 4-(3-Methylthiophen-2-yl)azetidin-2-one within Current Research Paradigms

While direct research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established principles of medicinal chemistry. The combination of the biologically active azetidin-2-one scaffold with a thiophene moiety presents a compelling strategy for the development of novel compounds with potential therapeutic value.

The substitution at the C4 position of the azetidin-2-one ring is known to significantly influence its biological activity. The introduction of a 3-methylthiophen-2-yl group at this position could modulate the compound's electronic and steric properties, potentially leading to novel interactions with biological targets. The methyl group on the thiophene ring may further enhance lipophilicity and metabolic stability. The synthesis of such hybrid molecules allows for the exploration of new chemical space and the potential for synergistic or novel pharmacological effects. The investigation of this compound aligns with the current research paradigm of creating hybrid molecules that combine known pharmacophores to generate new therapeutic leads.

A plausible synthetic route to this compound would involve the Staudinger cycloaddition, a well-established method for the synthesis of β-lactams. mdpi.commdpi.com This reaction typically involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. In this case, the imine would be derived from 3-methylthiophene-2-carbaldehyde and a suitable amine.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Ketene (or ketene equivalent) | Imine derived from 3-methylthiophene-2-carbaldehyde | Staudinger [2+2] Cycloaddition | This compound |

While specific experimental data for this compound is scarce, information for the closely related compound, 4-(thiophen-3-yl)azetidin-2-one, is available from some chemical suppliers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-(thiophen-3-yl)azetidin-2-one | C7H7NOS | 153.20 | 777883-78-0 |

This data provides a reference point for the expected physicochemical properties of the target compound.

Overview of Current Challenges and Opportunities in Azetidinone Research

Despite the long and successful history of β-lactam antibiotics, their efficacy is continually threatened by the emergence of bacterial resistance. nih.gov The primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. nih.govnih.gov This has created a pressing need for the development of new β-lactam antibiotics that are resistant to β-lactamase activity or novel β-lactamase inhibitors.

The challenges in azetidinone research also present significant opportunities. The development of new synthetic methodologies allows for the creation of novel and diverse azetidinone derivatives. nih.gov The exploration of azetidinones for non-antibacterial applications, such as anticancer and antiviral agents, is a rapidly growing field. nih.govmdpi.com Furthermore, the conjugation of azetidinone moieties with other pharmacophores, as exemplified by the potential of this compound, offers a promising strategy to overcome resistance and discover compounds with novel mechanisms of action. nih.gov The continued investigation of the structure-activity relationships of new azetidinone derivatives will be crucial for the rational design of the next generation of β-lactam-based therapeutics.

Synthetic Methodologies for 4 3 Methylthiophen 2 Yl Azetidin 2 One and Analogous Structures

Classical Approaches to Azetidin-2-one (B1220530) Ring Formation

The foundational methods for constructing the four-membered azetidin-2-one ring have been refined over decades. These approaches remain cornerstones of β-lactam synthesis due to their reliability and versatility.

Staudinger Cycloaddition Variants in β-Lactam Synthesis

Discovered by Hermann Staudinger in 1907, the Staudinger cycloaddition is a powerful reaction for synthesizing β-lactams. wikipedia.org It involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. wikipedia.orgorganic-chemistry.org The reaction proceeds through a zwitterionic intermediate, which then undergoes ring closure to form the azetidin-2-one ring. organic-chemistry.org The stereochemistry of the final product is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. organic-chemistry.orgresearchgate.net

For the synthesis of a 4-(thienyl)-substituted azetidinone, the imine precursor would be derived from a thiophene (B33073) aldehyde. The general mechanism involves the nucleophilic attack of the imine nitrogen on the ketene's carbonyl carbon. wikipedia.org The resulting intermediate then cyclizes to yield the β-lactam. Electron-donating groups on the imine can facilitate the initial attack, while the nature of the ketene substituents affects the rate of ring closure and can influence the cis/trans stereoselectivity of the product. organic-chemistry.org Ketenes are often generated in situ from acyl chlorides using a tertiary amine base. mdpi.commdpi.com

[2+2] Cycloaddition Reactions of Imines and Ketenes

This method is synonymous with the Staudinger synthesis and represents one of the most general and efficient routes to a wide variety of substituted 2-azetidinones. mdpi.comresearchgate.netresearchgate.net The reaction's versatility allows for the incorporation of diverse substituents on the β-lactam ring, which is crucial for tuning the molecule's biological activity. The reaction between an imine (Schiff base) and a ketene, generated from an acid chloride, leads directly to the formation of the four-membered ring. researchgate.net The stereochemical outcome of this cycloaddition is a significant aspect, with the formation of cis or trans isomers being dependent on the specific reactants and conditions employed. researchgate.net

Cyclization Reactions of Schiff Bases with Haloacetyl Halides (e.g., chloroacetyl chloride)

A widely employed and practical method for synthesizing the azetidin-2-one ring is the reaction between a Schiff base (imine) and a haloacetyl halide, such as chloroacetyl chloride, in the presence of a base like triethylamine. asianpubs.orgderpharmachemica.comnih.govresearchgate.net This reaction is a variation of the ketene-imine cycloaddition, where the ketene is generated in situ from the chloroacetyl chloride and the base.

The synthesis involves two main steps:

Formation of the Schiff Base: An appropriate aromatic or heterocyclic aldehyde (e.g., 3-methylthiophene-2-carboxaldehyde) is condensed with a primary amine to form the corresponding imine. asianpubs.orgresearchgate.net

Cycloaddition: The Schiff base is then treated with chloroacetyl chloride and a base (commonly triethylamine) in an inert solvent like dioxane or dichloromethane. asianpubs.orgnih.govnih.gov The base dehydrohalogenates the chloroacetyl chloride to form a highly reactive ketene, which then undergoes a [2+2] cycloaddition with the C=N bond of the imine to yield the 3-chloro-azetidin-2-one ring. ekb.egresearchgate.net

This method has been successfully used to synthesize a variety of thiophene-containing azetidin-2-ones. asianpubs.orgresearchgate.net

Table 1: Examples of Azetidin-2-one Synthesis via Schiff Base Cyclization

| Schiff Base Precursor | Reagent | Base | Product | Reference |

| Schiff bases from triazolyl thiophene and aromatic aldehydes | Chloroacetyl chloride | Triethylamine | Thiophene-substituted azetidin-2-ones | asianpubs.org |

| Schiff bases from 2-aminobenzothiazole (B30445) and aromatic aldehydes | Chloroacetyl chloride | Triethylamine | Benzothiazole-substituted azetidin-2-ones | nih.gov |

| Schiff bases from hydrazides and aromatic aldehydes | Chloroacetyl chloride | Triethylamine | N-amido-azetidin-2-ones | researchgate.net |

| Schiff bases from sulfonamides and aromatic aldehydes | Chloroacetyl chloride | Triethylamine | Sulfonamide-bearing azetidin-2-ones | nih.gov |

Advanced and Green Synthetic Strategies

In recent years, synthetic chemistry has moved towards more efficient, environmentally friendly, and versatile methodologies. These advanced strategies offer significant improvements over classical methods in terms of reaction times, yields, and safety.

Microwave-Assisted Synthesis Protocols for Azetidin-2-ones

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in The application of microwave irradiation to the synthesis of azetidin-2-ones offers several advantages, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. asianpubs.orgderpharmachemica.com

The cyclization of Schiff bases with chloroacetyl chloride can be efficiently conducted under microwave irradiation. asianpubs.orgrasayanjournal.co.in For instance, the synthesis of novel azetidin-2-one derivatives of triazolyl thiophene was achieved in good yields using this technique. asianpubs.orgresearchgate.net This method is considered a greener approach as it often requires less solvent and energy. derpharmachemica.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Azetidin-2-ones

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Cyclization of Schiff bases with chloroacetyl chloride | 10-12 hours | 5-10 minutes | Significant | rasayanjournal.co.in |

| Synthesis of bis-β-lactams | 10-16 hours | Not specified | Higher yields | acs.org |

| Synthesis of azetidinones from benzohydrazide | Not specified | Short reaction times | Excellent yields (60-80%) | derpharmachemica.com |

Transition Metal-Catalyzed Coupling Reactions in Azetidinone Functionalization

While classical methods focus on constructing the azetidinone ring, transition metal catalysis offers powerful tools for both its synthesis and subsequent functionalization. nih.govmdpi.comrsc.org These methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high precision and selectivity.

Rhodium(I) catalysts, for example, can be used to generate a ketene species directly from a terminal alkyne. This metalloketene intermediate can then react with an imine in a Staudinger-type synthesis to produce β-lactams, often with high trans diastereoselectivity. organic-chemistry.org This approach avoids the need to prepare activated carboxylic acid derivatives like acyl chlorides. organic-chemistry.org

Furthermore, palladium-catalyzed reactions, such as the Heck reaction, can be employed to functionalize pre-existing azetidinone scaffolds, allowing for the introduction of various substituents and the creation of complex molecular architectures. nih.gov Transition metal catalysis can also be used for azidation reactions, which can be a key step in introducing nitrogen-containing functional groups. mdpi.com

Solid-Phase Synthesis Techniques for Diversity-Oriented Libraries

Solid-phase synthesis is a powerful technique for the generation of diversity-oriented libraries of small molecules, including azetidin-2-one derivatives. nih.gov This approach, where molecules are built on a solid polymer support, simplifies purification by allowing excess reagents and by-products to be washed away. mdpi.com

The Suzuki and Heck cross-coupling reactions are particularly well-suited for solid-phase synthesis. acs.org By immobilizing a β-lactam precursor onto a resin, a wide array of substituents can be introduced at the C4 position using a diverse set of boronic acids or alkenes. acs.orgacs.org This strategy was successfully employed to create libraries of biaryl- and styryl-substituted β-lactams. acs.org The choice of resin, such as Sasrin, Wang, or ArgoGel resins, can be optimized for the synthesis and subsequent coupling reactions. acs.org The development of robust catalytic systems that are effective on solid supports is crucial for the success of these synthetic campaigns. acs.org This combination of solid-phase techniques and powerful cross-coupling reactions enables the efficient and systematic exploration of the chemical space around the azetidin-2-one scaffold. nih.gov

Stereochemical Control and Regioselectivity in Synthesis

Achieving precise control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like 4-(3-methylthiophen-2-yl)azetidin-2-one, as the biological activity of β-lactams is often highly dependent on their three-dimensional structure.

Diastereoselective and Enantioselective Syntheses of Azetidin-2-ones

The Staudinger ketene-imine cycloaddition is a cornerstone of β-lactam synthesis and a focal point for stereochemical control. mdpi.comresearchgate.net The reaction mechanism typically involves a two-step process, allowing for the formation of either cis or trans isomers depending on the reaction conditions and substituents. mdpi.com

Diastereoselectivity : The relative stereochemistry (cis vs. trans) at the C3 and C4 positions can often be directed by the choice of reactants and conditions. For example, the reaction of an N-propargyl imine with (S)-2-(2-oxo-4-phenyloxazolidin-3-yl)acetyl chloride at low temperatures was found to be completely cis-stereoselective. mdpi.com Similarly, the reaction of an enantiopure 1,3-dioxolan-4-yl)methanimine with 2-benzyloxyacetyl chloride exclusively formed the cis-isomer. mdpi.comresearchgate.net In contrast, other conditions, such as using solid maleic anhydride (B1165640) as a catalyst under microwave irradiation, can lead to complete trans-selectivity. mdpi.com

Enantioselectivity : To achieve enantiocontrol, chiral auxiliaries, chiral catalysts, or enantiopure starting materials are employed. The use of enantiopure acyl chlorides or imines derived from chiral sources like D-mannitol or (+)-car-3-ene has been successful in producing optically active β-lactams. researchgate.net Copper-catalyzed reactions have also emerged as a powerful tool for the enantioselective synthesis of related azetidine (B1206935) structures. For instance, a copper(I)-catalyzed Kinugasa/C-C coupling cascade reaction has been used for the asymmetric synthesis of spiro[azetidine-3,3′-indoline]-2,2′-diones. mdpi.com Furthermore, the copper-catalyzed boryl allylation of azetines allows for the highly enantioselective and diastereoselective synthesis of chiral 2,3-disubstituted azetidines, installing two new stereogenic centers simultaneously. nih.gov

Stereochemical Assignment and Conformational Analysis of Thiophene-Substituted Azetidin-2-ones

The definitive assignment of stereochemistry and the understanding of conformational preferences are critical for structure-activity relationship studies.

Stereochemical Assignment : The relative stereochemistry of 3,4-disubstituted azetidin-2-ones is commonly determined using ¹H NMR spectroscopy. nih.govresearchgate.net The magnitude of the coupling constant between the C3 and C4 protons (J₃,₄) is diagnostic for the cis or trans configuration. Generally, a larger coupling constant (J₃,₄ cis = 3.0–5.6 Hz) is indicative of a cis relationship, while a smaller coupling constant (J₃,₄ trans = 0–2.7 Hz) suggests a trans arrangement of the protons. mdpi.com In cases of ambiguity, or for absolute confirmation, X-ray crystallography provides unequivocal structural determination. mdpi.comnih.govnih.gov In the ¹³C NMR spectra of azetidinone derivatives, characteristic signals for the β-lactam ring carbons (CH-N, CH-Cl, and C=O) appear in distinct ranges, further aiding in structural confirmation. nih.gov

Conformational Analysis : The conformational preferences of thiophene-substituted molecules are influenced by the electronic and steric interactions between the thiophene ring and the substituent. For 2-acetylthiophenes, which serve as a model for the substitution pattern in the target molecule, studies have shown the existence of s-cis/trans isomerism around the single bond connecting the ring and the carbonyl group. researchgate.net The conformational equilibrium can be analyzed using infrared spectroscopy and theoretical calculations. researchgate.net For this compound, the orientation of the thiophene ring relative to the azetidinone ring will be a key conformational feature. The planarity of the azetidin-2-one ring is a subject of interest, though it is generally considered to be nearly planar. The rotational barrier around the C4-C(thiophene) bond will determine the accessible conformations in solution. Computational modeling, alongside NMR techniques like NOE (Nuclear Overhauser Effect) spectroscopy, can provide detailed insights into the preferred spatial arrangement of these molecules. nih.govnih.gov

Derivatization Strategies for the this compound Scaffold

The core structure of this compound presents multiple sites for chemical modification, enabling the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. The primary points for derivatization include the nitrogen atom of the β-lactam ring, the thiophene ring, and the potential for linking the scaffold to other molecular fragments to create hybrid molecules. These strategies are crucial for fine-tuning the physicochemical properties and biological activity of the parent compound.

Modifications at the Azetidin-2-one Nitrogen Atom (N-Substitution)

The nitrogen atom of the azetidin-2-one ring is a key position for introducing a wide array of substituents. N-substitution significantly influences the molecule's stability, lipophilicity, and interaction with biological targets. Synthetic approaches typically involve the deprotonation of the N-H bond followed by reaction with an electrophile, or the direct use of a pre-functionalized amine in the ring-forming cycloaddition reaction.

Common N-substitution strategies for analogous 4-arylazetidin-2-one scaffolds include:

N-Alkylation and N-Arylation: Introduction of alkyl or aryl groups can be achieved by reacting the parent β-lactam with corresponding halides or other electrophilic reagents. For instance, the synthesis of N-(p-ethoxyphenyl)-2-azetidinones has been accomplished through [2+2] ketene-imine cycloadditions, demonstrating a viable route for introducing substituted aryl moieties directly at the nitrogen atom. mdpi.com Subsequent oxidative removal of such groups can also yield N-unsubstituted β-lactams, providing a versatile synthetic pathway. mdpi.com

Acylation and Related Modifications: The nitrogen atom can be acylated to form N-acyl derivatives. For example, series of 3-chloro-4-aryl-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones have been synthesized, showcasing the incorporation of more complex amide functionalities. nih.gov Similarly, the reaction of Schiff bases with chloroacetyl chloride is a widely used method to construct the azetidinone ring, simultaneously incorporating a substituent at the N1 position. nih.govresearchgate.net

Introduction of Heterocyclic Moieties: The N-atom can be linked to other heterocyclic systems to create complex pharmacophores. Syntheses of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides and derivatives containing 1,3,4-oxadiazole (B1194373) or thiadiazole rings have been reported, indicating that the nitrogen can serve as a linker to biologically active heterocyclic scaffolds. nih.govnih.gov

The table below summarizes various N-substitution strategies applied to analogous azetidin-2-one cores.

| N-Substituent Type | Synthetic Method | Example Precursors/Reagents | Reference |

| Substituted Aryl | Staudinger [2+2] Cycloaddition | Substituted anilines, aldehydes, ketenes | mdpi.com |

| Amido-alkyl | Acylation of N-H lactam | Chloroacetyl chloride, substituted amines | nih.gov |

| Aminoacetyl Sulfonamide | Cycloaddition from Schiff base | Hydrazinoacetyl sulfonamides, chloroacetyl chloride | nih.gov |

| Haloalkyl | Asymmetric synthesis | 4-formylazetidin-2-one, haloalkylamines | nih.gov |

Functionalization of the Thiophene Moiety

The thiophene ring in the this compound scaffold is amenable to various functionalization reactions, primarily through electrophilic substitution or metal-catalyzed cross-coupling. The existing methyl group at the 3-position and the azetidinone ring at the 2-position will direct incoming substituents to the available 4- and 5-positions.

Key functionalization approaches for thiophene rings include:

Electrophilic Aromatic Substitution: Halogenation (e.g., using I₂ or NBS), nitration, and Friedel-Crafts acylation can introduce a range of functional groups onto the thiophene ring, altering its electronic properties and providing handles for further modification. researchgate.net

Metal-Catalyzed Cross-Coupling: For more complex modifications, the thiophene ring can be first halogenated and then subjected to cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of new aryl, heteroaryl, or alkynyl groups. The synthesis of thiophene-based analogues of combretastatin (B1194345) A-4 has utilized palladium-mediated coupling techniques to link thiophene rings to other aryl systems. nih.gov

Cyclization and Annulation: Functionalized alkynes containing a thioether or thioester group can undergo iodocyclization to form thiophene derivatives, a strategy that could be adapted to build more complex structures onto the existing thiophene ring. mdpi.com

The following table outlines potential functionalization strategies for the thiophene moiety.

| Reaction Type | Position(s) on Thiophene | Reagents/Catalysts | Introduced Group | Reference |

| Iodination | C4 / C5 | I₂, CH₂Cl₂ | Iodo (-I) | mdpi.com |

| Bromination | C4 / C5 | N-Bromosuccinimide (NBS) | Bromo (-Br) | mdpi.com |

| Suzuki Coupling | C4 / C5 (from halo-thiophene) | Arylboronic acid, Pd catalyst | Aryl group | nih.govmdpi.com |

| Acylation | C4 / C5 | Acyl chloride, Lewis acid | Acyl group | nih.gov |

Introduction of Bridging or Hybrid Pharmacophores

Creating hybrid molecules by linking the this compound scaffold to other pharmacophores is a powerful strategy to develop compounds with novel or enhanced biological activities. This can be achieved by forming bridged bicyclic systems or by attaching another bioactive moiety through a linker.

Notable strategies include:

Formation of Fused Bicyclic Systems: The N1 and C4 positions of the azetidinone ring can be tethered to form fused or bridged heterocyclic systems. For example, 1-(haloalkyl)azetidin-2-ones have been synthesized as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated β-lactams. nih.gov This approach introduces conformational rigidity and new potential binding interactions.

Hybridization with Other Pharmacophores: The azetidinone scaffold can be combined with other known bioactive cores. For instance, the hybridization of benzophenone (B1666685) with an azetidinone moiety has been explored to develop new drug candidates. mdpi.com Similarly, linking the azetidinone nitrogen to heterocycles like 1,3,4-oxadiazole or thiadiazole results in hybrid molecules with potential antimicrobial or anticancer properties. nih.gov

Rigid Analogues of Natural Products: The azetidinone ring can serve as a rigid scaffold to mimic the conformation of natural products. The 1,4-diaryl-azetidin-2-one core has been successfully used to create rigid analogues of Combretastatin A-4, a potent tubulin polymerization inhibitor. mdpi.comresearchgate.net A similar strategy could be applied by considering the 4-(thienyl) group as one of the aryl mimics.

This table provides examples of bridging and hybrid pharmacophore strategies.

| Hybridization Strategy | Moiety Introduced | Synthetic Approach | Potential Application | Reference |

| Annulation | Piperazine, Morpholine | Intramolecular cyclization of N-(haloalkyl) derivatives | CNS agents, enzyme inhibitors | nih.gov |

| Pharmacophore Hybridization | Benzophenone | Multi-step synthesis involving Schiff base formation and cycloaddition | Antimicrobial, Anticancer | mdpi.com |

| Pharmacophore Hybridization | 1,3,4-Oxadiazole/Thiadiazole | Cycloaddition of chloroacetyl chloride onto a Schiff base containing the heterocycle | Antimicrobial, Anticancer | nih.gov |

| Bioisosteric Replacement | Diaryl system (mimic) | Staudinger cycloaddition | Tubulin inhibitors | mdpi.comresearchgate.net |

Advanced Spectroscopic and Analytical Characterization

Elucidation of Molecular Structure via High-Resolution NMR Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-(3-Methylthiophen-2-yl)azetidin-2-one by mapping the carbon-hydrogen framework. While specific experimental data for this exact compound is not detailed in the provided search results, the expected chemical shifts and coupling patterns can be predicted based on the known spectral data of azetidin-2-one (B1220530) and substituted thiophene (B33073) moieties. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The protons on the azetidinone ring (β-lactam) would appear as diastereotopic multiplets due to their chiral environment. The methine proton (H4) adjacent to the thiophene ring would likely resonate further downfield compared to the methylene (B1212753) protons (H3) due to the influence of the adjacent nitrogen and aromatic ring. The thiophene ring protons and the methyl group protons would appear in the aromatic and aliphatic regions, respectively.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The most downfield signal is anticipated to be the carbonyl carbon of the β-lactam ring, a characteristic feature of azetidinones. nih.gov The carbons of the thiophene ring would resonate in the aromatic region, with their exact shifts influenced by the methyl and azetidinone substituents. The aliphatic carbons of the azetidinone ring and the methyl group would appear at higher field strengths.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, confirming the connectivity within the azetidinone ring and the thiophene ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning proton signals to their directly attached carbons and for mapping long-range (2-3 bond) C-H correlations, respectively. nih.gov This would definitively link the azetidinone ring to the C2 position of the 3-methylthiophene (B123197) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Azetidinone) | - | ~165-175 |

| CH (Azetidinone, C4) | ~4.5-5.0 (dd) | ~50-60 |

| CH₂ (Azetidinone, C3) | ~2.8-3.5 (m) | ~40-50 |

| NH (Azetidinone) | Broad signal, ~6.0-8.0 | - |

| CH (Thiophene, C4') | ~6.9-7.1 (d) | ~125-130 |

| CH (Thiophene, C5') | ~7.2-7.4 (d) | ~120-125 |

| C-S (Thiophene, C2') | - | ~135-145 |

| C-CH₃ (Thiophene, C3') | - | ~130-140 |

| CH₃ (Thiophene) | ~2.2-2.5 (s) | ~14-18 |

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be dominated by a strong absorption band characteristic of the β-lactam carbonyl group. Studies on various azetidin-2-one derivatives consistently report this C=O stretching vibration in the range of 1701-1765 cm⁻¹. researchgate.netresearchgate.net The presence of this band is a key indicator of the successful formation of the β-lactam ring. researchgate.net

Other significant vibrational bands would include the N-H stretch of the lactam, typically appearing as a broad band around 3200-3300 cm⁻¹. C-H stretching vibrations from the aromatic thiophene ring and the aliphatic azetidinone ring would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Vibrations corresponding to C=C stretching of the thiophene ring are expected in the 1600-1450 cm⁻¹ region, while the C-N stretching of the lactam would appear in the 1400-1200 cm⁻¹ range.

Table 2: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Lactam Amide | 3200-3300 | Medium |

| C-H Stretch (Aromatic) | Thiophene Ring | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | Azetidinone, Methyl | 2850-3000 | Medium |

| C=O Stretch (Lactam) | β-Lactam Carbonyl | 1701-1765 | Strong |

| C=C Stretch | Thiophene Ring | 1450-1600 | Medium |

| C-N Stretch | Lactam Amide | 1200-1400 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (molecular formula C₈H₉NOS), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), confirming its elemental composition.

Under electron impact (EI) or electrospray ionization (ESI), the molecule would fragment in a predictable manner. A common fragmentation pathway for β-lactams involves the cleavage of the four-membered ring. nih.gov Plausible fragmentation for this specific compound could include the breaking of the C2-C3 and C4-N1 bonds or the C3-C4 and C2-N1 bonds, leading to characteristic daughter ions. Another likely fragmentation would be the cleavage of the bond between the azetidinone ring and the thiophene ring, resulting in ions corresponding to each of the heterocyclic fragments. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data from NMR spectroscopy. researchgate.net

Table 3: Key Ions in the Predicted Mass Spectrum of this compound

| Ion | Proposed Fragment Identity | Calculated m/z (for C₈H₉NOS) |

| [M]⁺ | Molecular Ion | 167.04 |

| [M - C₂H₂O]⁺ | Loss of ketene (B1206846) from lactam ring | 125.02 |

| [C₅H₅S]⁺ | 3-Methylthiophene fragment | 97.01 |

| [C₃H₄NO]⁺ | Azetidinone fragment | 70.03 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. This technique is fundamental for confirming the empirical formula and verifying the purity of a synthesized sample. The experimentally determined percentages must align closely (typically within ±0.4%) with the theoretically calculated values for the proposed molecular formula, C₈H₉NOS. jocpr.comresearchgate.net A successful match provides strong evidence for the correctness of the assigned molecular formula.

Table 4: Theoretical Elemental Composition of this compound (C₈H₉NOS)

| Element | Atomic Mass | Moles in Formula | Mass in Formula | Percentage (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 57.46 |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 5.43 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.38 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.57 |

| Sulfur (S) | 32.06 | 1 | 32.06 | 19.17 |

| Total | - | - | 167.23 | 100.00 |

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. sciencepublishinggroup.com It would unequivocally confirm the connectivity of the atoms and determine the relative stereochemistry at the chiral center (C4 of the azetidinone ring).

Furthermore, X-ray diffraction analysis reveals the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding involving the lactam N-H group and the carbonyl oxygen. researchgate.net This information is crucial for understanding the solid-state properties of the compound. The planarity of the β-lactam ring and the spatial orientation of the 3-methylthiophene substituent relative to the azetidinone ring would be clearly visualized. nih.govmdpi.com

Biological Activity Studies of Thiophene Substituted Azetidin 2 Ones in Vitro and Mechanistic Focus

Antimicrobial Activity Evaluation (In Vitro)

Thiophene-substituted azetidin-2-one (B1220530) compounds have been the subject of numerous in vitro studies to determine their efficacy against a variety of microbial pathogens. These investigations are crucial for identifying new leads in the development of antimicrobial drugs, especially in an era of growing resistance to existing treatments.

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of various thiophene-azetidin-2-one derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The core structure, featuring a four-membered β-lactam ring fused with a thiophene (B33073) moiety, is a recognized pharmacophore with antibacterial properties. researchgate.netresearchgate.net

Studies have shown that these compounds exhibit a range of activities. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were screened against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Salmonella typhi. nih.gov The minimum inhibitory concentration (MIC) is a key metric used in these studies to quantify antibacterial efficacy. In one study, newly synthesized pyrazoline derivatives incorporating a thiophene moiety were tested against Gram-positive (Listeria monocytogenes, Staphylococcus aureus) and Gram-negative (Aeromonas hydrophila, Yersinia enterocolitica) bacteria, with some compounds showing promising activity compared to standard antibiotics. researchgate.net

Recent research has also focused on thiophene derivatives as a potential solution against drug-resistant Gram-negative bacteria. nih.gov Certain derivatives exhibited significant activity against colistin-resistant Acinetobacter baumannii and Escherichia coli, with MIC values ranging from 4 to >64 mg/L. nih.govnih.gov Time-kill curve assays confirmed the bactericidal effects of some of these compounds. nih.govresearchgate.net The mechanism of action is thought to involve increased bacterial membrane permeabilization. nih.gov

| Compound Type | Bacterial Strains Tested | Observed Activity | Reference(s) |

| Thiophene-substituted Azetidin-2-ones | S. aureus, B. subtilis (Gram+), E. coli, S. typhi (Gram-) | Varied antibacterial activity observed. | nih.gov |

| Thiophene-Pyrazoline Derivatives | L. monocytogenes, S. aureus (Gram+), A. hydrophila, Y. enterocolitica (Gram-) | Promising activity, comparable to gentamicin (B1671437) and tetracycline (B611298) for some derivatives. | researchgate.net |

| Novel Thiophene Derivatives | Colistin-resistant A. baumannii, E. coli (Gram-) | MICs from 4 to >64 mg/L; bactericidal effects and membrane permeabilization noted. | nih.govnih.gov |

Antifungal Activity Assessment

In addition to antibacterial properties, thiophene-substituted azetidin-2-ones have demonstrated notable antifungal activity. Fungal infections represent a significant health concern, particularly in immunocompromised individuals, driving the search for new and effective antifungal agents. connectjournals.com

A variety of thiophene-azetidinone derivatives have been synthesized and screened against several fungal species. connectjournals.comworldscientificnews.com Common strains used for testing include Aspergillus niger and Candida albicans. nih.govnih.gov In one study, a series of 2-azetidinones were evaluated against a panel of fungi including Aspergillus flavus, Aspergillus niger, Penicillium chrysogenum, Trichoderma viride, and Fusarium oxysporum, with all synthesized compounds showing promising activity. worldscientificnews.com The disc diffusion assay is a common method used to determine the zone of inhibition, providing a qualitative measure of antifungal efficacy. connectjournals.comworldscientificnews.com

The conversion of Schiff bases into azetidinones has been shown to enhance antifungal activity against certain plant pathogens like Colletotrichum capsici. nih.gov Furthermore, some thiophene derivatives have shown a synergistic effect when combined with existing antifungal drugs like fluconazole, particularly against resistant Candida species. nih.gov This suggests a potential role for these compounds in combination therapy to overcome drug resistance. nih.gov

| Fungal Strains Tested | Method of Assessment | Key Findings | Reference(s) |

| Aspergillus niger, Candida albicans | Tube Dilution Method | Moderate to significant activity observed for some derivatives. | nih.govnih.gov |

| A. flavus, A. niger, P. chrysogenum, T. viride, F. oxysporum | Disc Diffusion Assay | All tested compounds exhibited promising antifungal activity. | worldscientificnews.com |

| Colletotrichum capsici | Not specified | Conversion of Schiff bases to azetidinones enhanced activity. | nih.gov |

| Fluconazole-resistant Candida spp. | Not specified | Synergistic effect observed when combined with fluconazole. | nih.gov |

Antitubercular Activity Against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, exacerbated by the rise of multidrug-resistant strains. The development of new antitubercular agents is a critical priority. Azetidin-2-one derivatives, including those with thiophene substitutions, have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis. nih.govresearchgate.net

Several studies have reported moderate to good antitubercular activity for certain azetidin-2-one analogues against the M. tuberculosis H37Rv strain. nih.govresearchgate.net For example, two compounds in one study exhibited MIC values of 1.56 and 0.78 µg/mL, respectively. nih.govresearchgate.net Other research has identified novel small molecules based on the thiophene scaffold that demonstrated in vitro activity (MIC99: 0.195 µM) twice as potent as the first-line drug isoniazid. nih.gov

The mechanism of action for these compounds is an area of active investigation. While some studies have explored potential targets like the enzyme Pks13, involved in mycolic acid biosynthesis, others suggest the involvement of KatG in the antitubercular activity of certain thiophene-based leads. nih.govjmpas.com

| Compound Series | M. tuberculosis Strain | Potency (MIC) | Potential Mechanism | Reference(s) |

| Azetidin-2-one analogues | H37Rv | 0.78–1.56 µg/mL | Not specified | nih.govresearchgate.net |

| Thiophene-based small molecules | Not specified | 0.195 µM | Possible involvement of KatG | nih.gov |

| Benzo[b]thiophene derivatives | H37Ra | 2.73–22.86 µg/mL | High binding affinity to DprE1 enzyme suggested by docking studies | nih.gov |

Antiproliferative and Anticancer Activity (Cell-Based Assays)

The investigation of thiophene-substituted azetidin-2-ones extends to oncology, where their ability to inhibit the proliferation of cancer cells is being explored through various cell-based assays.

Screening Against Human Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT116)

A significant body of research has focused on evaluating the cytotoxic effects of these compounds against a panel of human cancer cell lines. Commonly used lines for such screenings include MCF-7 (breast adenocarcinoma), HepG-2 (liver carcinoma), and HCT116 (colon carcinoma). researchgate.netrsc.orgsemanticscholar.org

In vitro assays, such as the MTT colorimetric assay, are employed to determine the half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cell growth. mdpi.com Studies have revealed that certain thiophene-based derivatives exhibit promising antiproliferative activity. For instance, a series of azetidin-2-ones, designed as analogues of the vascular-targeting agent combretastatin (B1194345) A-4, showed high potency in MCF-7 cells, with IC50 values as low as 7 nM and 10 nM for 3-(2-thienyl) and 3-(3-thienyl) analogues, respectively. nih.govtudublin.ie

Other studies on fused thiophene derivatives have identified compounds with significant activity against both liver (HepG-2) and prostate (PC-3) cancer cell lines. mdpi.comnih.gov The selectivity of these compounds is also a critical factor; promising candidates demonstrate high cytotoxicity towards cancer cells while having minimal impact on non-cancerous cell lines. researchgate.netsemanticscholar.org

| Compound Type | Cancer Cell Line(s) | Potency (IC50) | Reference(s) |

| 3-(Thienyl) Azetidin-2-ones | MCF-7 (Breast) | 7–10 nM | nih.govtudublin.ie |

| Fused Thienopyrimidines | HepG2 (Liver), PC-3 (Prostate) | 2.15–3.11 µM for lead compound | mdpi.comnih.gov |

| Thiophene-based Hydrazones | MCF-7 (Breast), HCT116 (Colon) | Potent activity reported | rsc.org |

| Nicotinamide Derivatives | HepG-2 (Liver), HCT116 (Colon) | Interesting antitumor activity noted | semanticscholar.org |

Mechanisms of Antiproliferative Action

Understanding the mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research has pointed to several key cellular processes, including the induction of cell cycle arrest and apoptosis (programmed cell death).

Flow cytometry analyses have shown that thiophene derivatives can interfere with the progression of the cell cycle. nih.govresearchgate.net For example, some derivatives induce cell cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells. nih.gov Other studies have reported that different compounds can cause an accumulation of cells in the G2/M phase or the S-phase in various cancer cell lines, effectively halting cell division. nih.govfrontiersin.org

The induction of apoptosis is another primary mechanism. The treatment of cancer cells with certain thiophene derivatives leads to morphological changes consistent with apoptosis. nih.gov This process can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. frontiersin.org Mechanistic studies on some azetidin-2-one analogues have confirmed that their molecular target is tubulin. nih.govtudublin.ie By inhibiting tubulin polymerization, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic catastrophe and cell death. nih.gov

Enzyme Inhibition Studies and Mechanistic Insights

The unique structural characteristics of thiophene-substituted azetidin-2-ones make them promising candidates for enzyme inhibition. The strained four-membered β-lactam ring can act as an acylating agent, while the thiophene moiety can engage in various interactions within enzyme active sites. mdpi.comrsc.org

β-Lactamase Inhibition and Mechanisms of Action

β-Lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. derpharmachemica.com Azetidin-2-one derivatives have been extensively studied as inhibitors of these resistance enzymes. The primary mechanism of inhibition involves the β-lactam acting as a substrate for the β-lactamase. The enzyme's active-site serine residue attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a covalent acyl-enzyme intermediate. rsc.org

In the case of effective inhibitors, this acyl-enzyme complex is more stable and less prone to hydrolysis than the complex formed with antibiotic substrates. rsc.org This effectively sequesters the enzyme, preventing it from deactivating β-lactam antibiotics. Some inhibitors can lead to a transiently acylated enzyme, while others can transform into a more stable, hydrolytically resistant species, leading to irreversible inactivation of the β-lactamase. rsc.org The development of novel azetidinimine compounds, which are imino-analogues of β-lactams, has also shown promise, yielding non-covalent inhibitors of various β-lactamase classes, including carbapenemases like KPC-2, NDM-1, and OXA-48. nih.gov

Inhibition of Bacterial Enzymes (e.g., DNA gyrase, Enoyl reductase, Methionine Aminopeptidase, PTB)

Beyond β-lactamases, thiophene-substituted azetidin-2-ones have been investigated for their ability to inhibit other essential bacterial enzymes. A key target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and transcription.

Thiophene-based compounds have been identified as a class of antibacterials that inhibit DNA gyrase through a unique, allosteric mechanism. nih.govnih.gov Unlike fluoroquinolones, which stabilize the DNA-cleavage complex at the active site, these thiophene derivatives bind to a different pocket on the enzyme, located at the interface between the GyrB topoisomerase-primase (TOPRIM) domain and the GyrA winged helix domain (WHD). nih.govresearchgate.net This binding allosterically stabilizes the gyrase-mediated DNA cleavage complex, leading to bacterial cell death. nih.gov This distinct mechanism allows these compounds to be active against fluoroquinolone-resistant bacterial strains. nih.govnih.gov Structure-guided optimization of an initial thiophene lead compound led to derivatives with significantly improved activity against E. coli DNA gyrase. nih.gov

| Target Enzyme | Compound Class | Mechanism of Action | Key Findings |

| β-Lactamase | Azetidin-2-ones | Covalent acylation of active site serine | Forms a stable acyl-enzyme intermediate, inactivating the enzyme. rsc.org |

| DNA Gyrase | Thiophene Derivatives | Allosteric inhibition | Binds to a pocket remote from the active site, stabilizing the DNA-cleavage complex. Active against fluoroquinolone-resistant strains. nih.govnih.gov |

Inhibition of Human Enzymes (e.g., Carbonic Anhydrase IX (CA IX), Cyclin-Dependent Kinase 2 (CDK2), COX-2, 5-LOX)

The therapeutic potential of thiophene-substituted azetidin-2-ones extends to the inhibition of human enzymes implicated in various diseases.

Carbonic Anhydrase IX (CA IX): Carbonic anhydrases are zinc metalloenzymes, and the tumor-associated isoform CA IX is a validated target in cancer therapy due to its role in pH regulation in hypoxic tumors. Thiophene-based sulfonamides have shown potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov Studies on novel substituted thiophene derivatives revealed effective inhibition of hCA I and hCA II. nih.gov Specifically targeting the tumor-associated hCA IX, some benzenesulfonamide (B165840) derivatives have demonstrated inhibitory activity in the low nanomolar range. nih.gov For example, certain thiosemicarbazide-substituted coumarins showed high selectivity for the tumor-associated hCA IX and XII isoforms, with one phenyl thioureido derivative exhibiting a Kᵢ value of 8.8 nM against hCA IX. mdpi.com

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its dysregulation is common in cancer, making it an attractive therapeutic target. nih.gov While direct studies on 4-(3-Methylthiophen-2-yl)azetidin-2-one are limited, related heterocyclic scaffolds are known CDK2 inhibitors. For instance, Zotiraciclib, an orally available inhibitor, potently targets CDK2 with an IC₅₀ value of 13 nM. mdpi.com The development of various heterocyclic compounds, including those with structures that can be conceptually related to thiophene-azetidinone hybrids, continues to be a focus of CDK inhibitor research. mdpi.com

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): COX-2 and 5-LOX are key enzymes in the arachidonic acid cascade, producing prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.govmdpi.com Dual inhibition of COX-2 and 5-LOX is a strategy to develop anti-inflammatory agents with potentially better safety profiles than traditional NSAIDs. nih.gov Thiophene-based compounds are well-represented among dual COX/LOX inhibitors. mdpi.com For example, the commercial drug Zileuton contains a thiophene ring and acts as a 5-LOX inhibitor. mdpi.com Research has identified thiophene derivatives with potent, balanced inhibitory activity against both enzymes, highlighting the importance of substituents on the thiophene ring for recognizing and inhibiting these targets. mdpi.com

| Target Enzyme | Compound Class | Inhibition Data (Kᵢ / IC₅₀) | Therapeutic Relevance |

| Carbonic Anhydrase IX | Thiophene Sulfonamides / Coumarins | Kᵢ values in the low nanomolar range (e.g., 8.8 nM). mdpi.com | Anticancer (hypoxic tumors). unife.it |

| CDK2 | Related Heterocycles (e.g., Zotiraciclib) | IC₅₀ = 13 nM. mdpi.com | Anticancer (cell cycle control). nih.gov |

| COX-2 / 5-LOX | Thiophene Derivatives | IC₅₀ values in the micromolar range. mdpi.com | Anti-inflammatory. nih.gov |

Other Relevant Biological Activities (In Vitro)

Antiviral Activity

The structural motifs of thiophene and azetidin-2-one are found in compounds with demonstrated antiviral properties. Studies on novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones showed that one isomer was active against influenza A virus H1N1 subtype (EC₅₀ = 8.3 µM), while another showed moderate activity against human coronavirus 229E (EC₅₀ = 45 µM). nih.gov Similarly, the synthesis of novel thiophene derivatives coupled with a benzothiazole (B30560) moiety has yielded compounds with significant antiviral effects against Coxsackievirus B4 (CBV4), Herpes Simplex Virus-1 (HSV-1), and Hepatitis C virus (HCVcc), with some compounds showing over 80% viral reduction. nih.gov

Antioxidant Activity

Oxidative stress is implicated in numerous pathological conditions, and compounds capable of scavenging free radicals are of significant therapeutic interest. nih.gov The thiophene ring is a key feature in many molecules with antioxidant properties. nih.govresearchgate.net The antioxidant potential of thiophene derivatives has been evaluated using various in vitro assays. For instance, in an ABTS assay, a 3-amino thiophene-2-carboxamide derivative demonstrated 62.0% inhibition, which was comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov Another study showed that a hydroxythiophene compound exhibited excellent antioxidant properties (85.9%) relative to ascorbic acid (88.0%). bohrium.com The mechanism is believed to involve the sulfur atom in the thiophene ring, which can act as a reducing agent. mdpi.com

| Activity | Compound Class | Assay | Key Findings |

| Antiviral | Thiophene-Benzothiazoles | Plaque Reduction Assay | >80% viral reduction against HSV-1. nih.gov |

| Antiviral | Azetidin-2-ones | CPE/TMS Score | EC₅₀ = 8.3 µM against Influenza A (H1N1). nih.gov |

| Antioxidant | Hydroxythiophene Derivative | ABTS Assay | 85.9% activity relative to ascorbic acid. bohrium.com |

| Antioxidant | Amino thiophene-2-carboxamide | ABTS Assay | 62.0% inhibition. nih.gov |

Computational and Theoretical Investigations in Silico Studies

Molecular Dynamics Simulations

Principal Component Analysis (PCA) and Dynamic Cross-Correlation Map (DCCM)

While research exists on other derivatives of azetidin-2-one (B1220530) and their interactions with various protein targets tudublin.ieijper.orgnih.govnih.govresearchgate.netmdpi.com, the specific data for the 4-(3-Methylthiophen-2-yl) moiety attached to the azetidin-2-one core is not available in the public domain. The scientific community has explored related structures, such as 3-(thienyl) β-lactams as tubulin-targeting agents, but these findings cannot be directly extrapolated to the exact compound . tudublin.ienih.gov

Future computational research may explore the potential interactions and dynamics of 4-(3-Methylthiophen-2-yl)azetidin-2-one, but as of now, no such data has been published.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods, often employing Density Functional Theory (DFT), offer deep insights into molecular stability, reactivity, and intermolecular interactions.

The electronic properties of a molecule are key to its chemical behavior. Descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are central to this understanding. The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov For thiophene-containing compounds, electronic properties like the energy of the LUMO and dipole moment have been shown to play a dominant role in modulating biological activity. nih.gov

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. researchgate.net The MEP map identifies electron-rich regions (colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. This provides a visual guide to predicting how the molecule will interact with biological targets like enzymes or receptors. researchgate.net Computational studies on related heterocyclic compounds have successfully used MEP maps to identify preferred sites for such interactions. nih.gov

| Parameter | Significance | Typical Method of Determination |

|---|---|---|

| HOMO Energy | Electron-donating capacity | DFT (e.g., B3LYP/6-311++G(d,p)) |

| LUMO Energy | Electron-accepting capacity | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | ΔE = ELUMO - EHOMO |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack | Calculated from the total electron density |

The three-dimensional shape, or conformation, of a molecule is critical to its biological function. Conformational analysis involves identifying the most stable spatial arrangements of a molecule's atoms. For a molecule like this compound, which contains rotatable bonds, multiple conformations are possible. Theoretical calculations are used to determine the potential energy of each conformation, with the lowest energy state representing the most stable and abundant form. nih.gov

In Silico ADME Profiling and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico tools offer a rapid and cost-effective way to predict these properties. mdpi.com

Computational models can predict a range of ADME properties for this compound. These predictions help assess its potential to be absorbed into the bloodstream, distributed to target tissues, metabolized by enzymes like the cytochrome P450 family, and ultimately excreted from the body. mdpi.com For instance, in silico studies on various azetidin-2-one derivatives have successfully predicted that these compounds could be orally active. dergipark.org.trresearchgate.net Parameters such as intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes are commonly evaluated. mdpi.comnih.gov

| ADME Parameter | Description | Importance in Drug Development |

|---|---|---|

| Human Intestinal Absorption (HIA) | The extent to which the compound is absorbed from the gut into the bloodstream. | Crucial for oral drug delivery. |

| Blood-Brain Barrier (BBB) Penetration | The ability of the compound to cross from the bloodstream into the brain. | Essential for CNS-targeting drugs, undesirable for others. |

| CYP450 Inhibition | The potential to inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4). | High inhibition can lead to adverse drug-drug interactions. |

| Plasma Protein Binding | The degree to which the compound binds to proteins in the blood. | Affects the free concentration of the drug available to act on its target. |

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. wikipedia.orgdrugbank.com The most famous guideline is Lipinski's Rule of Five, which states that a compound is more likely to be orally bioavailable if it meets certain criteria related to its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. wikipedia.org Molecules that comply with these rules tend to have lower attrition rates during clinical trials. wikipedia.org Numerous in silico studies on novel azetidin-2-one derivatives have confirmed their compliance with Lipinski's rules, suggesting good potential for oral bioavailability. researchgate.netnih.gov

| Property | Lipinski's Guideline | Rationale |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 Daltons | Relates to the size of the molecule and its ability to diffuse across membranes. wikipedia.org |

| LogP (Octanol-Water Partition Coefficient) | ≤ 5 | Measures lipophilicity, which affects solubility and membrane permeability. wikipedia.org |

| Hydrogen Bond Donors | ≤ 5 | Excess donors can reduce permeability across lipid membranes. wikipedia.org |

| Hydrogen Bond Acceptors | ≤ 10 | Excess acceptors can reduce permeability across lipid membranes. wikipedia.org |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a group of compounds and their biological activity. nih.gov For a series of compounds related to this compound, a QSAR model could be developed to predict their efficacy against a specific biological target.

The process involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of molecules with known activities. scispace.com Statistical methods are then used to build a model that correlates these descriptors with the activity. QSAR studies on other azetidin-2-one and thiophene (B33073) derivatives have successfully identified key molecular features that govern their biological effects, such as anti-tubercular or antimicrobial activity. nih.govscispace.comjetir.org For instance, studies have shown that topological parameters and electronic properties like HOMO energy can be crucial for the antimicrobial activity of azetidin-2-one compounds. nih.govscispace.com Such models are invaluable for rationally designing new, more potent analogs and prioritizing them for synthesis and testing.

Development of Predictive Models Linking Chemical Structure to Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational chemistry. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the azetidin-2-one core, QSAR models have been successfully developed to predict a range of biological activities, including antimicrobial and anticancer effects.

For a series of azetidin-2-one derivatives, a common approach involves synthesizing a library of related compounds and evaluating their biological activity. The experimentally determined activity, often expressed as pMIC (the negative logarithm of the Minimum Inhibitory Concentration), is then used as the dependent variable in the QSAR model. A variety of molecular descriptors, which quantify different aspects of the chemical structure, serve as the independent variables. ptfarm.pl

Multiple Linear Regression (MLR) is a frequently employed statistical method to generate the QSAR equation. A robust QSAR model is characterized by a high correlation coefficient (r²) and cross-validated correlation coefficient (Q²), indicating a strong correlation between the descriptors and the biological activity, as well as the model's predictive power. researchgate.net For instance, a QSAR model for a series of 1,3,4-thiadiazol-2-yl azetidin-2-one derivatives yielded a model with an r² of 0.8040 and a Q² of 0.6189, demonstrating good predictive capability. researchgate.net

The development of such models for this compound and its analogs would involve the synthesis and biological testing of a series of derivatives with modifications at various positions of the molecule. The resulting data would be used to generate a QSAR equation that could predict the biological activity of newly designed, unsynthesized compounds. This predictive capacity allows for the prioritization of synthetic efforts towards molecules with the highest predicted potency.

Below is a hypothetical representation of a QSAR model for a series of azetidin-2-one derivatives:

| Model Equation | r² | Q² | F-test |

| pMIC = 0.85logP - 0.05MW + 1.2J + 0.5¹χv - 2.5 | 0.82 | 0.75 | 115.4 |

This table is illustrative and does not represent actual data for this compound.

Identification of Key Molecular Descriptors Influencing Activity (e.g., topological, electronic, steric parameters)

A crucial outcome of QSAR and other in silico studies is the identification of molecular descriptors that significantly influence the biological activity of a compound. These descriptors can be broadly categorized into topological, electronic, and steric parameters.

Topological Descriptors: These descriptors are derived from the two-dimensional representation of a molecule and describe the connectivity and branching of atoms. For various series of 2-azetidinone derivatives, topological parameters have been found to be critical for their antimicrobial activity. ptfarm.plnih.gov Key topological descriptors include:

Molecular Connectivity Indices (χ): These indices, such as the valence zero-order (⁰χv) and first-order (¹χv) molecular connectivity indices, quantify the degree of branching, the presence of heteroatoms, and unsaturation in the molecule. ptfarm.plnih.gov Studies on azetidin-2-one derivatives have shown that these indices play a significant role in their antibacterial and antifungal activities. nih.gov

Electronic Descriptors: These parameters describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. They are crucial for understanding how a molecule interacts with its biological target. While not explicitly detailed in the provided search results for azetidin-2-ones, these descriptors are fundamental in many QSAR studies and would be relevant for this compound. Examples include:

Dipole Moment: Influences polar interactions with the target receptor.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule, which are critical for the "lock and key" fit with a biological receptor. 3D-QSAR studies on benzoxazole-bearing azetidinone derivatives have indicated that the addition of bulky groups on the phenyl ring can enhance both anti-inflammatory and anticancer activities. ijrar.org This suggests that steric factors play a vital role in the biological activity of the azetidin-2-one scaffold.

The following table summarizes key molecular descriptors and their potential influence on the biological activity of azetidin-2-one derivatives, which would be applicable to the study of this compound:

| Descriptor Category | Descriptor Example | Potential Influence on Biological Activity |

| Topological | Balaban Index (J) | Correlates with molecular shape and branching, impacting receptor binding. |

| Molecular Connectivity Indices (⁰χv, ¹χv) | Reflects atom connectivity and heteroatom presence, influencing interactions with biological targets. ptfarm.plnih.gov | |

| Electronic | Dipole Moment | Governs the strength of polar interactions between the drug and the receptor. |

| HOMO/LUMO Energies | Determines the molecule's ability to donate or accept electrons in interactions. | |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its polarizability, affecting binding affinity. |

| Sterimol Parameters | Quantify the dimensions of substituents, crucial for understanding steric hindrance at the active site. |

By understanding which of these descriptors are most influential for the biological activity of this compound, medicinal chemists can make more informed decisions in the design of new analogs with improved therapeutic potential.

Structure Activity Relationship Sar Elucidation for 4 3 Methylthiophen 2 Yl Azetidin 2 One Derivatives

Impact of Substitution on the Thiophene (B33073) Ring on Biological Activity

The thiophene ring is a versatile scaffold in drug design, and its substitution pattern significantly influences the pharmacological profile of the parent molecule. nih.gov While direct SAR studies on 4-(3-Methylthiophen-2-yl)azetidin-2-one are not extensively documented, valuable insights can be extrapolated from research on related 2-aminothiophene and other thiophene-containing bioactive compounds.

Key structural features on the thiophene ring that are frequently associated with potent biological activity include:

Amino and Amide Groups at C2: The presence of a free or substituted amino group at the C2 position of the thiophene ring is often crucial for pharmacological activity. nih.gov

Carboxylic Acid Derivatives at C3: Groups such as carboxylic acids, esters, or nitriles at the C3 position have been linked to anti-inflammatory properties. nih.gov

Aryl Substituents at C4 and C5: The incorporation of phenyl rings, often bearing substituents like methyl, methoxy, or halogens, at the C4 and C5 positions is a common strategy to enhance bioactivity. nih.gov

In a study on novel thiophene-2-carboxamide derivatives, substitutions on an adjacent benzene (B151609) ring (linked to the thiophene) demonstrated a clear impact on antioxidant and antibacterial activities. For instance, an amino group conferred more potent activity than hydroxyl or methyl groups. nih.gov Specifically, derivative 7b (containing a 4-methyl group on the carboxamide) showed enhanced antibacterial activity, while derivative 7a (unsubstituted) displayed the strongest antioxidant potential. nih.gov This suggests that even minor electronic and steric changes on or near the thiophene ring can modulate the biological response.

Conversely, not all substitutions lead to improved activity. In one study, introducing bulky substituents like 2-(1-benzylpiperidin-4-yl)ethyl or morpholinophenyl via an amide linkage on a thiophene core did not enhance antibacterial activity, with Minimum Inhibitory Concentration (MIC) values remaining high (>64 mg/L). nih.gov This indicates that there is an optimal size and polarity for substituents on the thiophene ring to ensure effective interaction with biological targets.

Effects of Substituents at the Azetidin-2-one (B1220530) Ring (e.g., C3, C4, N1 Positions) on Bioactivity

The azetidin-2-one ring offers multiple sites for substitution (N1, C3, and C4), each playing a critical role in defining the molecule's biological activity and mechanism of action.

N1-Position: The substituent at the N1 position significantly influences the activity profile. In a series of 1,4-diarylazetidin-2-ones evaluated for anticancer activity, the nature of the aryl group at N1 was pivotal. For example, compounds with a substituted phenyl group at this position showed potent cytotoxic effects. nih.gov In another study, linking a 1,3,4-thiadiazole (B1197879) moiety to the N1 position of a 3-chloro-4-(substituted phenyl)azetidin-2-one scaffold resulted in derivatives with significant anti-inflammatory activity. researchgate.net Compounds bearing methoxy, nitro, and hydroxyl-substituted phenyl groups at the C4 position, attached to the N1-(5-styryl-1,3,4-thiadiazole-2-yl)azetidin-2-one core, showed potent inhibition of paw edema. researchgate.net

C3-Position: The C3 position of the azetidin-2-one ring is a common site for modification. The introduction of a chlorine atom at this position has been shown to yield compounds with powerful antibacterial, anti-inflammatory, and antitubercular activities. mdpi.com A series of N-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acids demonstrated that the 3-chloro substitution is a key feature for good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

C4-Position: In the parent compound, this position is occupied by the 3-methylthiophen-2-yl group. In related structures, the nature of the substituent at C4 dictates the potency and selectivity. Studies on 1,4-diaryl-3-chloroazetidin-2-ones as anticancer agents found that compounds with a methoxyphenyl group at C4 were potent inhibitors of various tumor types. nih.gov The stereochemistry at C3 and C4 is also crucial, with the cis configuration often showing different activity profiles compared to the trans isomer.

| Compound | N1-Substituent | C4-Substituent | % Inhibition of Paw Edema |

|---|---|---|---|

| IVa | 5-styryl-1,3,4-thiadiazole-2-yl | 4-methoxyphenyl | 56.32 |

| IVb | 4-nitrophenyl | 61.11 | |

| IVc | 4-hydroxyphenyl | 58.24 | |

| Diclofenac (Standard) | - | - | 65.13 |

Influence of Hybridization with Other Heterocyclic Scaffolds on Activity Profile

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for creating novel compounds with enhanced or dual-target activity. Azetidin-2-one derivatives have been successfully hybridized with various heterocyclic scaffolds, leading to significant improvements in their biological profiles.

Thiadiazole Hybrids: The combination of azetidin-2-one with a 1,3,4-thiadiazole ring has yielded compounds with promising antitubercular and anti-inflammatory activities. researchgate.netnih.gov A series of azetidinone-thiadiazole hybrids were synthesized and evaluated against Mycobacterium tuberculosis H37Rv, with several compounds exhibiting a Minimum Inhibitory Concentration (MIC) as low as 6.25 µg/mL. nih.gov The SAR study revealed that substituents at the para position of a phenyl ring attached to the azetidinone core were more active than those at the meta position. nih.gov

Benzothiazole (B30560) Hybrids: Fusing the azetidin-2-one scaffold with a benzothiazole moiety has been explored for antimicrobial applications. A series of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acids were found to possess good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com

Sulfonamide Hybrids: The incorporation of a sulfonamide moiety, another biologically important pharmacophore, into azetidin-2-one structures has been investigated. nih.govnih.gov New series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides were synthesized and showed excellent antioxidant activity, with some compounds demonstrating activity comparable to ascorbic acid. nih.gov The study also found that derivatives based on a sulfadiazine (B1682646) skeleton were generally more active than those derived from sulfisoxazole. nih.gov

| Compound | Substituent (R) on Phenyl Ring at C4 | MIC (µg/mL) vs. M. tuberculosis H37Rv |

|---|---|---|

| 25a | 4-Cl | 6.25 |

| 25b | 4-F | 6.25 |

| 25c | 4-Br | 6.25 |

| 25d | 4-NO2 | 6.25 |

| Isoniazid (Standard) | - | 0.2 |

Correlation between In Silico Predictions and Experimental Biological Outcomes

In modern drug discovery, in silico methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are indispensable tools for rational drug design and for predicting the biological potential of novel compounds before their synthesis. nih.gov Numerous studies on azetidin-2-one derivatives have demonstrated a strong correlation between these computational predictions and experimentally determined biological activities.

Molecular Docking: Molecular docking simulations are used to predict the binding affinity and interaction patterns of a ligand with its target protein. rjptonline.org In a study targeting the epidermal growth factor receptor (EGFR), a key factor in cell proliferation, newly designed azetidin-2-one derivatives were docked into the erlotinib (B232) binding site. dergipark.org.trresearchgate.net The results showed that several compounds had high predicted binding scores (PLP fitness scores of 77.79 and 76.68), surpassing that of the reference ligand (71.94), indicating their potential as potent anti-proliferative agents. dergipark.org.trresearchgate.net Similarly, another study used docking to evaluate azetidin-2-one derivatives against the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme, a target for antitubercular drugs. The in silico analysis revealed favorable hydrogen bonding and hydrophobic interactions, correctly predicting the compounds' potential antitubercular activity. rjptonline.orgvistas.ac.in